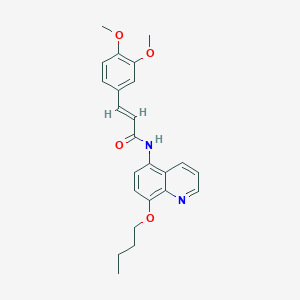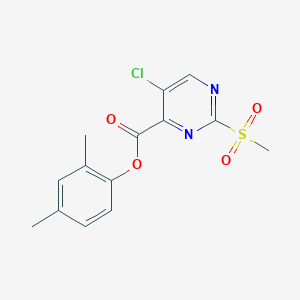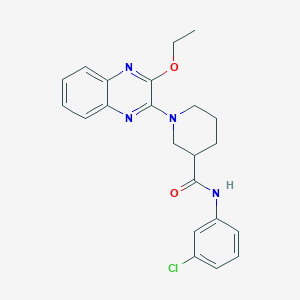![molecular formula C23H24ClN3O5S B11318539 1-(4-{2-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)-2-methoxyethanone](/img/structure/B11318539.png)
1-(4-{2-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)-2-methoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE is a complex organic compound that features a combination of various functional groups, including a piperazine ring, an oxazole ring, and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the sulfonation of the oxazole ring using sulfonyl chloride derivatives.
Attachment of the piperazine ring: This is typically done through nucleophilic substitution reactions.
Final coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Pharmaceutical Research: The compound can be used in the development of new therapeutic agents, particularly for diseases where modulation of specific pathways is required.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-{4-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-{4-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE:
Other Oxazole Derivatives: Compounds with similar oxazole rings but different substituents may have different properties and applications.
Piperazine Derivatives: Compounds with piperazine rings but different functional groups may also be used in medicinal chemistry and pharmaceutical research.
Uniqueness
The uniqueness of 1-{4-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]PIPERAZIN-1-YL}-2-METHOXYETHAN-1-ONE lies in its specific structure, which allows it to interact with a variety of molecular targets and be used in diverse applications. Its combination of functional groups provides a versatile platform for further modification and optimization in research and development.
Propiedades
Fórmula molecular |
C23H24ClN3O5S |
|---|---|
Peso molecular |
490.0 g/mol |
Nombre IUPAC |
1-[4-[2-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]-2-methoxyethanone |
InChI |
InChI=1S/C23H24ClN3O5S/c1-16-3-9-19(10-4-16)33(29,30)22-23(27-13-11-26(12-14-27)20(28)15-31-2)32-21(25-22)17-5-7-18(24)8-6-17/h3-10H,11-15H2,1-2H3 |
Clave InChI |
QZYAGDCKAUIQNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)N4CCN(CC4)C(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Benzyl(methyl)amino]-2-{5-[(2-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11318475.png)

![2-(2,6-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11318488.png)

![5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11318500.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11318501.png)

![2-(2-chlorophenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11318504.png)
![N-(2-methoxyphenyl)-2-(2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B11318515.png)
![N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11318517.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11318518.png)
![2-[1-(4-phenylbutanoyl)piperidin-4-yl]-1H-benzimidazole](/img/structure/B11318525.png)
![N-cyclopropyl-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318526.png)

